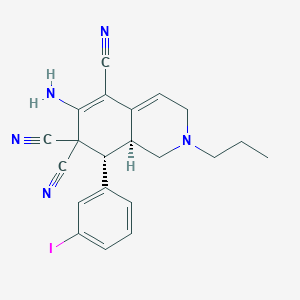
3,4'-DIMETHYLBIPHENYL-4-YL 3,5-DI-TERT-BUTYLBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate is an organic compound with the molecular formula C23H30O2 It is a derivative of biphenyl and benzoate, characterized by the presence of dimethyl and ditert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate typically involves the esterification of 3,4’-dimethylbiphenyl with 3,5-ditert-butylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Reduced biphenyl derivatives
Substitution: Halogenated or nitrated biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dimethylbiphenyl
- 3,5-Ditert-butylbenzoic acid
- 4,4’-Dimethylbiphenyl
- 4,4’-Ditert-butylbiphenyl
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3,5-ditert-butylbenzoate is unique due to the combination of dimethyl and ditert-butyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C29H34O2 |
|---|---|
Molekulargewicht |
414.6g/mol |
IUPAC-Name |
[2-methyl-4-(4-methylphenyl)phenyl] 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C29H34O2/c1-19-9-11-21(12-10-19)22-13-14-26(20(2)15-22)31-27(30)23-16-24(28(3,4)5)18-25(17-23)29(6,7)8/h9-18H,1-8H3 |
InChI-Schlüssel |
VCDQHMAGJMIUPG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[2-(4-Fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B390519.png)
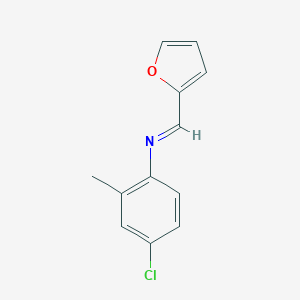
![2,4-Dibromo-6-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390523.png)
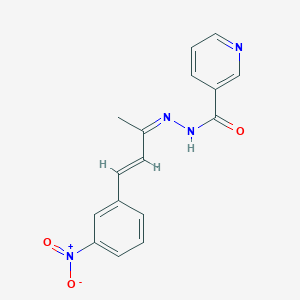
![4-Bromo-2-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B390527.png)
![(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE](/img/structure/B390529.png)
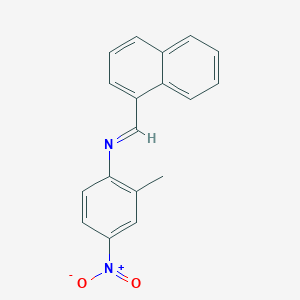
![4-TERT-BUTYL-N-{4-[(1E)-1-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}ETHYL]PHENYL}BENZENE-1-SULFONAMIDE](/img/structure/B390533.png)
![4-chloro-N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]aniline](/img/structure/B390535.png)
![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B390536.png)
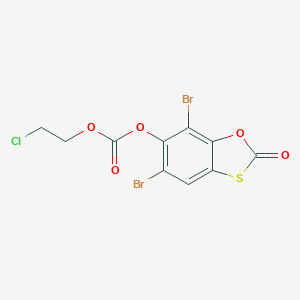
![4-Nitro-6-({[2,4,6-trichloro-3-({2,4-dihydroxy-5-nitrobenzylidene}amino)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B390538.png)
![3-[(Pentylamino)methyl]-1,3-benzoxazole-2-thione](/img/structure/B390539.png)
